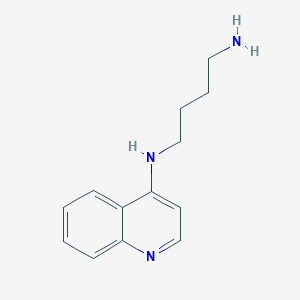

4-(4-Aminobut-1-yl)aminoquinoline

Descripción

Significance of the 4-Aminoquinoline (B48711) Scaffold in Medicinal Chemistry Research

The 4-aminoquinoline scaffold is of paramount significance in medicinal chemistry due to its proven efficacy against a range of diseases. nih.govresearchgate.net This heterocyclic system is a key component in drugs targeting malaria, cancer, viruses, and inflammatory conditions. nih.govresearchgate.net The versatility of the quinoline (B57606) ring allows for various structural modifications, enabling chemists to fine-tune the pharmacological properties of the resulting compounds. frontiersin.org

The core structure's ability to intercalate with DNA and accumulate in the acidic food vacuole of the malaria parasite is a key mechanism of its antimalarial action. nih.gov This understanding has spurred the development of new derivatives to combat drug-resistant strains. nih.gov Beyond its antimalarial effects, the 4-aminoquinoline framework has been explored for its potential to inhibit cancer cell proliferation and its antiviral properties. Research has shown that derivatives of this scaffold can induce cytotoxic effects in various cancer cell lines. Furthermore, certain 4-aminoquinoline compounds have been investigated for their ability to inhibit viral replication. The ongoing research into this scaffold highlights its enduring importance in the quest for new and effective therapeutic agents.

Historical Context of 4-Aminoquinolines in Drug Discovery and Development Research

The history of 4-aminoquinolines in drug discovery is intrinsically linked to the fight against malaria. The journey began with quinine, a natural alkaloid extracted from the bark of the Cinchona tree, which was the first effective treatment for malaria. frontiersin.org The quest for synthetic alternatives with improved properties led to the synthesis of the first 4-aminoquinoline drugs.

In 1934, chloroquine (B1663885) was synthesized and later recognized for its potent antimalarial activity, marking a significant milestone in the history of chemotherapy. frontiersin.org For decades, chloroquine and other 4-aminoquinoline derivatives like amodiaquine (B18356) were the front-line drugs for the treatment and prophylaxis of malaria due to their high efficacy and low cost. frontiersin.org However, the emergence and spread of chloroquine-resistant strains of Plasmodium falciparum in the late 1950s and 1960s presented a major public health challenge. nih.gov This crisis catalyzed a new wave of research into the structure-activity relationships of 4-aminoquinolines, with the goal of developing new compounds effective against these resistant parasites. frontiersin.orgnih.gov This research has led to the development of second-generation 4-aminoquinolines and a deeper understanding of the mechanisms of drug resistance.

Scope of Research on 4-(4-Aminobut-1-yl)aminoquinoline within the Broader 4-Aminoquinoline Framework

Research into 4-(4-Aminobut-1-yl)aminoquinoline falls within the broader strategy of modifying the side chain of the 4-aminoquinoline scaffold to enhance its therapeutic properties and overcome drug resistance. The aminobutyl side chain is a structural feature that has been explored in various contexts within this chemical class.

The synthesis of such compounds generally involves the reaction of a 4-chloroquinoline (B167314) with butane-1,4-diamine. nih.gov Academic research has focused on evaluating the impact of the length and nature of the alkylamino side chain on biological activity. Studies on analogues with similar side chains have shown that these modifications can significantly influence the compound's potency, particularly against chloroquine-resistant strains of malaria. For instance, research on (4-aminobutyloxy)quinolines, which are oxygen analogues of the target compound, has demonstrated micromolar to submicromolar activity against P. falciparum.

While extensive research has been conducted on the broader class of side-chain modified 4-aminoquinolines, dedicated studies focusing solely on the detailed biological evaluation of 4-(4-Aminobut-1-yl)aminoquinoline are not widely available in public literature. Research in this area often involves the screening of libraries of related compounds to identify lead structures with optimal activity profiles. Therefore, the specific research findings for this exact molecule are best understood in the context of the larger body of work on 4-aminoquinoline derivatives.

Structure

3D Structure

Propiedades

IUPAC Name |

N'-quinolin-4-ylbutane-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3/c14-8-3-4-9-15-13-7-10-16-12-6-2-1-5-11(12)13/h1-2,5-7,10H,3-4,8-9,14H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQBUXZKYRIJWKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=N2)NCCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70590569 | |

| Record name | N~1~-(Quinolin-4-yl)butane-1,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70590569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128454-90-0 | |

| Record name | N~1~-(Quinolin-4-yl)butane-1,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70590569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Aminoquinoline Derivatives

Nucleophilic Aromatic Substitution (SNAr) Routes

The most established and widely utilized method for the synthesis of 4-aminoquinolines is through nucleophilic aromatic substitution (SNAr). nih.gov This reaction typically involves the displacement of a halide, most commonly chloride, from the 4-position of a quinoline (B57606) ring by an amine nucleophile. nih.govacs.org The reactivity of the 4-haloquinoline is enhanced by the electron-withdrawing nature of the quinoline nitrogen, which facilitates the nucleophilic attack at the C4 position. mdpi.com

Conventional Heating Protocols

Historically, SNAr reactions for the synthesis of 4-aminoquinolines have been carried out under conventional heating. nih.gov These protocols often necessitate high temperatures, typically ranging from 100 to 160 °C, and can be performed neat or in the presence of a high-boiling point solvent like phenol. acs.org A base, such as potassium carbonate or triethylamine, is frequently added to neutralize the hydrogen halide formed during the reaction. plos.orgnih.gov For instance, the synthesis of N-benzyl-4-aminoquinolines has been achieved by condensing the appropriate benzylamine (B48309) with 4,7-dichloroquinoline (B193633) in N-methyl-2-pyrrolidone (NMP) under reflux conditions. plos.orgnih.gov While effective, these methods can suffer from drawbacks such as long reaction times, harsh conditions, and sometimes difficult product isolation. acs.orgnih.gov

A variety of 4-aminoquinoline (B48711) derivatives have been synthesized using this approach, by reacting a 7-substituted-4-chloroquinoline with an excess of a mono- or di-aminoalkane under neat conditions. nih.gov The reaction of 4,7-dichloroquinoline with excess ethane-1,2-diamine, for example, is conducted by gradually increasing the temperature to 130 °C and maintaining it for several hours. nih.gov Similarly, bis-quinoline compounds can be prepared by reacting an excess of a 7-substituted-4-chloroquinoline with an alkyl diamine at 130 °C. nih.gov

Microwave-Assisted Synthetic Strategies

To overcome the limitations of conventional heating, microwave-assisted synthesis has emerged as a powerful alternative for the preparation of 4-aminoquinolines. nih.govresearchgate.net This technique significantly reduces reaction times, often from hours to minutes, and can lead to improved yields and purities. nih.govnih.gov Microwave-assisted SNAr reactions are typically carried out in a suitable solvent, with dimethyl sulfoxide (B87167) (DMSO) often proving superior to ethanol (B145695) or acetonitrile (B52724). nih.gov

The synthesis of a library of 4-aminoquinolines has been efficiently achieved by reacting 4,7-dichloroquinoline with a variety of primary and secondary alkylamines, anilines, and N-heterocyclic amines under microwave irradiation at temperatures of 140 °C or 180 °C for 20-30 minutes. nih.gov While primary amines can react without an additional base, secondary amines and aryl/heteroarylamines often require the presence of a base, such as sodium hydroxide, to proceed efficiently. nih.gov

| Reactant 1 | Reactant 2 | Conditions | Product | Yield | Reference |

| 4,7-dichloroquinoline | Various alkylamines, anilines, amine-N-heteroarenes | Microwave, DMSO, 140-180°C, 20-30 min | 4-aminoquinoline derivatives | 80-95% | nih.gov |

| 4-chloroquinazoline | Aryl heterocyclic amines | Microwave, 2-propanol, 60W, 20 min | N-arylheterocyclic substituted-4-aminoquinazolines | - | nih.gov |

Ultrasound-Assisted Approaches

Ultrasound irradiation represents another modern technique to facilitate the SNAr synthesis of 4-aminoquinolines. nih.gov This method utilizes the phenomenon of acoustic cavitation to enhance mass transfer and accelerate reaction rates. The synthesis of a series of 4-aminoquinolines has been reported using ultrasound by reacting 4,7-dichloroquinolines with nucleophiles such as benzene-1,2-diamines and semicarbazides, resulting in good to excellent yields (78-81%). nih.govfrontiersin.org

One-Pot Metal-Free and Metal-Catalyzed Cyclization/Annulation Reactions

While SNAr reactions are prevalent, one-pot cyclization and annulation strategies offer an alternative and often more convergent approach to the 4-aminoquinoline core. nih.gov These methods construct the quinoline ring system and introduce the amino group in a single synthetic sequence, often from acyclic precursors.

Palladium-Catalyzed Dehydrogenative Aromatization

A recent development in the synthesis of 4-aminoquinolines involves the palladium-catalyzed dehydrogenative aromatization of 2,3-dihydroquinolin-4(1H)-ones with various amines. nih.govfrontiersin.org This reaction typically employs a palladium catalyst, such as palladium(II) acetate (B1210297), in the presence of an oxidant like copper(II) acetate, a ligand such as 1,10-phenanthroline (B135089), and a solvent like pivalic acid at elevated temperatures. nih.govfrontiersin.org This method has demonstrated excellent functional group tolerance for both the amine and the quinoline core, enabling the synthesis of known antimalarial drugs like chloroquine (B1663885) and amodiaquine (B18356) in good yields. nih.govfrontiersin.org

| Reactant 1 | Reactant 2 | Catalyst/Reagents | Product | Yield | Reference |

| 2,3-dihydroquinolin-4(1H)-one | Various amines | Pd(OAc)₂, Cu(OAc)₂, 1,10-phenanthroline, pivalic acid | 4-aminoquinolines | Good | nih.govfrontiersin.org |

Palladium catalysis also provides a milder alternative to the classical SNAr methodology for forming the C-N bond. acs.orgnih.gov A system comprising Pd(OAc)₂ as the catalyst, DPEphos as the ligand, and K₃PO₄ as the base in dioxane has been shown to be effective for the amination of 4-haloquinolines with a variety of amines. acs.orgscispace.com

Three-Component Reactions via Imidoylative Sonogashira/Cyclization Cascade

Complex, substituted 4-aminoquinolines can be accessed through multi-component reactions. One such strategy is a three-component reaction involving an imidoylative Sonogashira coupling followed by a cyclization cascade. nih.govfrontiersin.org This approach allows for the efficient construction of 2-(alkyl/aryl)-4-aminoquinolines. nih.govfrontiersin.org Another palladium-catalyzed multicomponent domino reaction for the synthesis of 2-aryl-4-dialkylaminoquinolines involves the tandem conjugate addition and cyclization of in situ generated β-(2-aminoaryl/heteroaryl)-α,β-ynones with amines. nih.govfrontiersin.org This reaction utilizes ethynylarylamines, aryl iodides, carbon monoxide, and an amine in the presence of a palladium catalyst. nih.govfrontiersin.org

Intermolecular Annulation Approaches

Intermolecular annulation reactions provide a powerful and convergent strategy for the synthesis of the 4-aminoquinoline core. These methods typically involve the construction of the quinoline ring system from two or more simpler, acyclic precursors in a single synthetic operation. This approach offers significant advantages in terms of efficiency and the ability to introduce a wide range of substituents onto the heterocyclic framework. frontiersin.orgnih.gov

One notable example involves the reaction of 2-aminobenzonitriles with ynones, which proceeds via an aza-Michael addition followed by an intramolecular annulation to furnish polysubstituted 4-aminoquinolines. nih.gov This method is characterized by its operational simplicity, high atom economy, and broad substrate scope, allowing for the synthesis of diverse 2-substituted-3-carbonyl-4-aminoquinolines in good to excellent yields. nih.gov Another intermolecular annulation strategy utilizes the coupling of 2-aminobenzonitriles with halocarbon-alkynylphosphonates in the presence of a base like potassium carbonate to yield 2-halocarbon-3-phosphonyl-4-aminoquinolines. frontiersin.org The choice of base is critical for the success of this transformation. frontiersin.org

These intermolecular cyclization/annulation strategies, while effective for accessing a variety of 4-aminoquinolines, often result in compounds bearing substituents at the 2- and/or 3-positions. frontiersin.orgnih.gov

Miscellaneous Reactions for 4-Aminoquinoline Formation

Beyond the more common synthetic routes, several other valuable methods have been developed for the formation of the 4-aminoquinoline ring system. These miscellaneous reactions offer alternative pathways that can be advantageous depending on the desired substitution pattern and the availability of starting materials.

Dehydrogenative Amination of Dihydroquinolin-4(1H)-one

A recent and significant development in 4-aminoquinoline synthesis is the palladium-catalyzed dehydrogenative amination of 2,3-dihydroquinolin-4(1H)-ones. frontiersin.orgnih.gov This method involves the direct coupling of the dihydroquinolinone with a variety of amines in the presence of a palladium catalyst, an oxidant, a ligand, and a suitable solvent at elevated temperatures. frontiersin.orgnih.gov

A typical reaction employs palladium(II) acetate as the catalyst, copper(II) acetate as the oxidant, 1,10-phenanthroline as the ligand, and pivalic acid as the solvent, with the reaction being carried out under an oxygen atmosphere. frontiersin.orgnih.gov This approach has demonstrated excellent tolerance for a wide range of functional groups on both the amine and the quinoline core, making it a versatile tool for the synthesis of various 4-aminoquinolines, including established antimalarial drugs like chloroquine and amodiaquine. frontiersin.orgnih.gov The reaction is generally more efficient for alkylamines compared to arylamines. frontiersin.org This dehydrogenative aromatization followed by amination has emerged as a suitable alternative to classical methods, particularly for the preparation of well-known 4-aminoquinoline-based drugs. frontiersin.orgnih.gov

Hartwig–Buchwald Cross-Coupling and Rearrangement Reactions

The Hartwig-Buchwald amination, a palladium-catalyzed cross-coupling reaction, has become a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds. wikipedia.orglibretexts.org While typically used for the direct amination of aryl halides, variations of this reaction have been applied to the synthesis of 4-aminoquinolines. frontiersin.orgnih.gov

One example involves a Hartwig-Buchwald coupling via carbon-halide activation. frontiersin.orgnih.gov This powerful method allows for the coupling of a wide range of amines with aryl halides, offering a broad substrate scope and functional group tolerance. wikipedia.org The development of various generations of catalyst systems, often employing sterically hindered phosphine (B1218219) ligands, has significantly expanded the applicability of this reaction to include even challenging substrates like primary amines and ammonia (B1221849) equivalents. wikipedia.orgnih.govorganic-chemistry.org The choice of ligand is crucial for the success of the coupling, with bidentate phosphine ligands like BINAP and DPPF showing improved reactivity and yields for the coupling of primary amines. wikipedia.org

Triflic Acid-Mediated N-Heteroannulation

Superacid-mediated cyclizations have emerged as a potent tool for the synthesis of various heterocyclic systems, including quinolines. Triflic acid (trifluoromethanesulfonic acid), a strong Brønsted superacid, has been successfully employed to promote the N-heteroannulation of β-anilino-β-(methylthio)acrylonitriles to produce functionalized 4-amino-2-(methylthio)quinolines. rsc.org This process is highly chemoselective and proceeds under mild reaction conditions. rsc.org The presence of the β-methylthio group in the acrylonitrile (B1666552) precursor is essential for the success of this transformation. rsc.org

In a related approach, triflic acid can catalyze the Friedländer annulation of 2-aminobenzophenones with ketones under microwave irradiation to afford a variety of quinolines in moderate to high yields. ntu.edu.sg This method benefits from the use of a catalytic amount of the Brønsted acid. ntu.edu.sg The mechanism of these superacid-promoted reactions is thought to involve the formation of highly reactive dicationic superelectrophilic intermediates that undergo cyclization. nih.gov

Preparation of Precursor Amines for Side Chain Elaboration

The synthesis of the complete 4-(4-aminobut-1-yl)aminoquinoline molecule requires the preparation of the 4-aminobut-1-yl side chain precursor. A common and versatile precursor is 4-aminobutanoic acid, also known as gamma-aminobutyric acid (GABA). researchgate.net GABA can be synthesized through various routes, including the deethoxycarbonylation, ester hydrolysis, and nitrile reduction of a functionalized intermediate derived from the alkylation of diethyl cyanomalonate. researchgate.net

Another important class of precursors are the biogenic amines, which are synthesized in biological systems from amino acid precursors. nih.gov For instance, the catecholamines are derived from tyrosine. nih.gov While not directly applicable to the synthesis of the 4-aminobut-1-yl side chain, the enzymatic pathways for amine synthesis, such as those involving transaminases, offer inspiration for biocatalytic approaches to amine production. mdpi.com Transaminases, which require pyridoxal-5'-phosphate (PLP) as a cofactor, can convert carbonyl compounds into primary amines. mdpi.com

For the specific 4-aminobutyl side chain, a common synthetic strategy involves the use of butylamine (B146782) or related derivatives. For example, the reaction of a 7-substituted-4-chloroquinoline with butylamine at elevated temperatures can directly introduce the butylamino side chain. nih.gov

Specific Considerations for Aminoalkyl Side Chain Incorporation (e.g., 4-Aminobut-1-yl)

The incorporation of an aminoalkyl side chain, such as the 4-aminobut-1-yl group, onto the 4-position of the quinoline ring is a critical step in the synthesis of many biologically active compounds. The nature and length of this side chain are known to be primary modulators of activity, particularly against drug-resistant strains in the context of antimalarial research. ucsf.edu

The most prevalent method for attaching the side chain is through a nucleophilic aromatic substitution (SNAr) reaction between a 4-chloroquinoline (B167314) and the desired aminoalkylamine. frontiersin.orgnih.govnih.gov This reaction is often carried out by heating the reactants together, sometimes in a solvent like DMF or neat. nih.gov The reaction conditions, such as temperature and reaction time, can be quite demanding, often requiring temperatures above 120°C and extended reaction times. frontiersin.orgnih.gov The reactivity in these SNAr reactions is generally higher for primary amines compared to secondary amines. frontiersin.orgnih.gov

Alternative methods for side chain incorporation include the use of microwave irradiation to accelerate the reaction, which can lead to shorter reaction times and improved yields. frontiersin.orgnih.gov The choice of base can also be important, particularly when using secondary amines or aryl/heteroarylamines as nucleophiles. frontiersin.orgnih.gov

The synthesis of hybrid molecules, where the 4-aminoquinoline core is linked to another pharmacophore, often involves the strategic incorporation of the side chain. nih.govscispace.com This "molecular hybridization" is an emerging strategy to combat drug resistance and enhance efficacy. scispace.com

Below is a table summarizing various synthetic approaches for 4-aminoquinoline derivatives and the incorporation of aminoalkyl side chains.

| Synthetic Method | Key Reactants | Key Reagents/Conditions | Product Type | Reference(s) |

| Intermolecular Annulation | 2-Aminobenzonitriles, Ynones | Aza-Michael addition, intramolecular annulation | Polysubstituted 4-aminoquinolines | nih.gov |

| Dehydrogenative Amination | 2,3-Dihydroquinolin-4(1H)-one, Amines | Pd(OAc)₂, Cu(OAc)₂, 1,10-phenanthroline, pivalic acid, O₂ | 4-Aminoquinolines | frontiersin.orgnih.gov |

| Hartwig-Buchwald Coupling | Aryl halides, Amines | Palladium catalyst, phosphine ligand, base | Aryl amines (precursors to or part of the final molecule) | frontiersin.orgnih.govwikipedia.org |

| Triflic Acid-Mediated Annulation | β-Anilino-β-(methylthio)acrylonitriles | Triflic acid | 4-Amino-2-(methylthio)quinolines | rsc.org |

| Nucleophilic Aromatic Substitution | 4-Chloroquinoline, Aminoalkylamine | Heat, optional solvent (e.g., DMF) or neat | 4-(Aminoalkyl)aminoquinolines | frontiersin.orgnih.govnih.gov |

Molecular and Cellular Mechanisms of Action of 4 Aminoquinoline Derivatives Preclinical

Interference with Heme Detoxification Pathways

A critical process for the survival of the malaria parasite within red blood cells is the detoxification of heme. esr.ienih.gov The parasite digests host hemoglobin as a source of amino acids, releasing large quantities of toxic free heme. esr.ienih.gov To protect itself, the parasite polymerizes this heme into an inert crystalline substance called hemozoin, or β-hematin. esr.ieusda.gov 4-Aminoquinoline (B48711) derivatives disrupt this vital detoxification process. taylorandfrancis.commalariaworld.org

Inhibition of Hemozoin Formation

The primary mechanism of action for 4-aminoquinoline derivatives is the inhibition of hemozoin formation. nih.govusda.govmalariaworld.org These compounds are thought to cap the growing faces of the hemozoin crystal, physically preventing further heme polymerization. nih.gov This leads to the accumulation of toxic, soluble heme within the parasite's digestive vacuole. esr.ienih.gov The resulting oxidative stress and damage to parasitic membranes and enzymes ultimately lead to parasite death. taylorandfrancis.com

Several studies have demonstrated the potent hemozoin inhibitory activity of various 4-aminoquinoline derivatives. For instance, one study found that a cyclen analog of 4-aminochloroquinoline inhibited hemozoin formation with an IC50 of 1.1 µM, which was approximately 10-fold more potent than chloroquine (B1663885) (IC50 9.5 µM). usda.gov Another study highlighted that novel monoquinoline (MAQ) and bisquinoline (BAQ) derivatives significantly inhibited hemozoin formation in a dose-dependent manner. nih.govplos.org The ability of these compounds to inhibit β-hematin formation is considered a crucial factor in their antimalarial efficacy. acs.org

Inhibition of Hemozoin Formation by 4-Aminoquinoline Derivatives

| Compound | IC50 (µM) | Reference |

|---|---|---|

| Cyclen 4-aminochloroquinoline analog | 1.1 | usda.gov |

| Chloroquine | 9.5 | usda.gov |

| Monoquinoline (MAQ) | Dose-dependent inhibition | nih.govplos.org |

| Bisquinoline (BAQ) | Dose-dependent inhibition | nih.govplos.org |

Formation of Drug-Heme Complexes

In addition to physically blocking hemozoin crystallization, 4-aminoquinoline derivatives form complexes with heme (ferriprotoporphyrin IX). taylorandfrancis.comnih.govnih.gov This interaction is believed to be a key step in their mechanism of action. nih.govnih.gov The quinoline (B57606) ring of the drug is thought to engage in π-π stacking interactions with the porphyrin ring of heme. esr.ietaylorandfrancis.com

The formation of these drug-heme complexes prevents the heme from being incorporated into the growing hemozoin crystal, thus contributing to the buildup of toxic free heme. tandfonline.comnih.gov The affinity of these compounds for heme is a critical determinant of their antimalarial activity. acs.org Studies have shown that hybrids of 4-aminoquinoline with other molecules can exhibit strong binding affinity to hemin (B1673052). researchgate.net For example, certain pyrano[2,3-c]pyrazole-aminoquinoline hybrids demonstrated high association constants (Ka) with hemin, in the range of (1.43 ± 0.60) × 10^6 M-1 and (1.64 ± 0.97) × 10^6 M-1, indicating a strong potential to disrupt heme detoxification. researchgate.net Computational docking studies have further elucidated these interactions, showing that the aromatic rings of 4-aminoquinoline derivatives position themselves parallel to the ferriprotoporphyrin group of hematin (B1673048). plos.orgplos.org

Accumulation in Acidic Cellular Compartments via Ion Trapping

A key feature of 4-aminoquinoline derivatives is their ability to accumulate to high concentrations within the acidic digestive vacuole of the parasite. esr.ietaylorandfrancis.comnih.gov This accumulation is driven by a process known as ion trapping. taylorandfrancis.com As weak bases, these compounds can diffuse across membranes in their unprotonated state. esr.ie

Once inside the acidic environment of the digestive vacuole (pH 4.5-5.0), the basic side chain of the 4-aminoquinoline becomes protonated. esr.iefrontiersin.org This charged form of the drug is less able to diffuse back across the vacuolar membrane, effectively trapping it within the organelle. esr.iefrontiersin.org This accumulation significantly enhances the drug's concentration at its site of action, increasing its efficacy in inhibiting hemozoin formation. taylorandfrancis.comnih.gov The basic amino side chain is considered essential for this accumulation and, consequently, for potent antimalarial activity. acs.org

Interaction with Parasitic Enzymes and Molecular Targets

Plasmodium falciparum Dihydrofolate Reductase (PfDHFR) Interactions

The enzyme dihydrofolate reductase (DHFR) is another crucial target in malaria chemotherapy. While the primary inhibitors of Plasmodium falciparum dihydrofolate reductase (PfDHFR) belong to the antifolate class of drugs, some studies have explored the potential for 4-aminoquinoline derivatives to interact with this enzyme. However, the available information from the provided search results does not offer specific details on the direct inhibitory interactions of 4-(4-Aminobut-1-yl)aminoquinoline or its close derivatives with PfDHFR. The main focus of the provided literature remains on the heme detoxification pathway. nih.gov

Agonist and Antagonist Activities on Toll-like Receptors (TLRs)

The 4-aminoquinoline scaffold has been identified as a key structure for the design of molecules that can modulate Toll-like receptors (TLRs), which are crucial components of the innate immune system. frontiersin.org These receptors recognize pathogen-associated molecular patterns (PAMPs) and trigger immune responses. The ability of 4-aminoquinoline derivatives to interact with TLRs makes them candidates for development as either agonists, to enhance immune responses (e.g., as vaccine adjuvants), or as antagonists, to suppress excessive inflammation. frontiersin.orgnih.gov

Preclinical studies have shown that certain 4-aminoquinoline compounds can interfere with the signaling of intracellular TLRs, such as TLR7 and TLR9. nih.gov This interaction is often linked to the compounds' ability to accumulate in acidic intracellular compartments like endosomes, where these TLRs are located. By increasing the pH of these compartments, 4-aminoquinoline derivatives can inhibit the activation of TLRs by viral nucleic acids. nih.gov While the broader class of quinoline-based structures, such as thiazolo[4,5-c]quinolines, has been shown to produce potent TLR8 agonists, specific data on the direct agonist or antagonist activity of 4-(4-Aminobut-1-yl)aminoquinoline on specific TLRs is not detailed in the reviewed literature. researchgate.net The potential for such activity is recognized based on the general properties of the 4-aminoquinoline scaffold. frontiersin.org

Mitochondrial Targeting Mechanisms in Pathogens

A significant mechanism of action for 4-aminoquinoline derivatives against certain pathogens, particularly Leishmania parasites, is the targeting and disruption of mitochondrial function. frontiersin.orgnih.govfrontiersin.org The mitochondrion in these protozoan parasites is a vital organelle, and its disruption is a key therapeutic strategy. frontiersin.orgnih.gov

Compounds featuring the 4-aminoquinoline core, especially those with a lipophilic chain and a terminal amine group, have been shown to accumulate within the parasite's mitochondria. nih.govfrontiersin.org This accumulation leads to a critical event: the depolarization of the mitochondrial membrane potential (ΔΨm). frontiersin.orgnih.govunimi.it The loss of ΔΨm disrupts the electron transport chain and compromises ATP synthesis, effectively crippling the parasite's energy metabolism. unimi.itnih.gov

In addition to energy depletion, mitochondrial disruption by 4-aminoquinoline derivatives triggers severe oxidative stress through the increased production of reactive oxygen species (ROS). nih.govunimi.itnih.gov This surge in ROS damages cellular components and can induce apoptosis-like cell death in the parasite. nih.gov Studies on specific 4-aminoquinoline derivatives have demonstrated these effects in Leishmania amazonensis, where treatment led to a dose-dependent depolarization of the mitochondrial membrane in infected macrophages without affecting uninfected cells, highlighting a degree of selectivity. nih.gov

| Mechanism | Effect on Pathogen (Leishmania spp.) | Consequence | Reference |

|---|---|---|---|

| Accumulation in Mitochondria | Concentration of the compound within the organelle. | Sets the stage for direct organellar damage. | nih.govfrontiersin.org |

| Mitochondrial Membrane Depolarization (ΔΨm) | Loss of the electrochemical gradient across the inner mitochondrial membrane. | Disruption of electron transport chain and ATP synthesis. | nih.govunimi.itnih.gov |

| Increased Reactive Oxygen Species (ROS) Production | Induction of severe oxidative stress. | Damage to proteins, lipids, and DNA; induction of apoptosis-like cell death. | nih.govunimi.it |

| Inhibition of Energy Metabolism | Decrease in intracellular ATP levels. | Parasite death due to energy crisis. | unimi.itnih.gov |

Modulation of Host Immunological Pathways (Preclinical Investigations)

Beyond their direct effects on pathogens, 4-aminoquinoline derivatives can modulate the host's immune response, an activity that contributes significantly to their therapeutic effect. nih.govfrontiersin.org Preclinical evidence suggests that many 4-aminoquinolines exhibit a more potent effect against the intracellular (amastigote) stage of Leishmania than against the free-living (promastigote) stage. This observation strongly implies that these compounds act, at least in part, by stimulating the host cell's own defense mechanisms. nih.govfrontiersin.org

The immunomodulatory action can be linked to the compound's impact on host macrophages, the very cells that harbor the intracellular parasites. One proposed mechanism involves the modulation of intracellular signaling pathways within the macrophage. nih.gov For instance, the previously mentioned interference with endosomal TLR signaling can alter the cytokine profile produced by the host cell. nih.gov However, studies on specific 4-aminoquinoline derivatives used against Leishmania amazonensis did not find a significant increase in the production of nitric oxide, a key antiparasitic molecule produced by macrophages, suggesting that the mechanism of action may be independent of this specific pathway and more reliant on direct mitochondrial damage to the parasite. nih.gov The ideal 4-aminoquinoline derivative is envisioned as having a dual action: direct toxicity to the parasite and a simultaneous, beneficial immunostimulatory effect on the host. frontiersin.org

Preclinical Biological Activity Profiling of 4 Aminoquinoline Derivatives

In Vitro Efficacy Against Pathogenic Organisms

Antiplasmodial Activity against Plasmodium falciparum

The 4-aminoquinoline (B48711) class of compounds has long been a focus of antimalarial drug development. esr.ie The core mechanism of action for many of these derivatives involves the inhibition of hemozoin biocrystallization in the parasite's food vacuole. malariaworld.org By interfering with this detoxification pathway, the accumulation of toxic free heme leads to parasite death. esr.iemalariaworld.org

Numerous studies have demonstrated the potent activity of 4-aminoquinoline derivatives against chloroquine-sensitive (CQS) strains of P. falciparum. For instance, a series of side-chain modified 4-aminoquinolines, including analogues with methylpiperazine linked amino acids, have shown significant inhibitory action against the 3D7 strain. nih.gov Similarly, newly synthesized 4-aminoquinolines designed to avoid the formation of toxic metabolites have displayed high potency, with low nanomolar IC50 values against CQS parasites, often comparable or superior to chloroquine (B1663885) itself. plos.org

Research into cyclen analogues of chloroquine has also yielded compounds with potent in vitro activity against CQS strains like the D6 clone, with IC50 values in the low nanomolar range. usda.gov Furthermore, hybrid molecules combining the 4-aminoquinoline scaffold with other pharmacophores, such as pyrano[2,3-c]pyrazole, have exhibited significant antiplasmodial activity against the 3D7 strain. nih.gov These findings underscore the continued potential of the 4-aminoquinoline core in developing new antimalarials effective against sensitive parasite populations. nih.govregionh.dk

Table 1: In Vitro Antiplasmodial Activity of Selected 4-Aminoquinoline Derivatives against Chloroquine-Sensitive P. falciparum Strains

| Compound/Derivative Type | Strain(s) | IC50 (nM) | Reference(s) |

|---|---|---|---|

| Side-chain modified 4-aminoquinolines | 3D7 | Potent activity reported | nih.gov |

| New 4-aminoquinolines (non-toxic metabolite design) | CQS | Low nanomolar | plos.org |

| Cyclen analogue of chloroquine (Compound 4) | D6 | 7.5 | usda.gov |

| 4-aminoquinoline-pyrano[2,3-c]pyrazole hybrid (4b) | 3D7 | 13 | nih.gov |

| 4-aminoquinoline-statine compounds | - | Potent inhibition reported | daneshyari.com |

A critical area of research is the development of 4-aminoquinoline derivatives that can overcome widespread chloroquine resistance. esr.ie Encouragingly, many novel 4-aminoquinolines have demonstrated significant activity against chloroquine-resistant (CQR) strains of P. falciparum. For example, certain side-chain modified 4-aminoquinolines have been found to be more potent than chloroquine against the K1 strain. nih.gov

Structural modifications, such as altering the side chain length, have been identified as a key strategy to restore activity against resistant parasites. nih.govnih.gov Compounds with either short (≤3 carbons) or long (≥10 carbons) side chains have shown improved efficacy. nih.gov New derivatives designed to circumvent the metabolic liabilities of earlier drugs like amodiaquine (B18356) have shown high potency against CQR strains, with low nanomolar IC50 values. plos.org

Hybrid compounds have also proven effective. A 4-aminoquinoline-pyrano[2,3-c]pyrazole hybrid, for instance, displayed potent activity against the K1 strain. nih.gov Similarly, a cyclen analogue of chloroquine was found to be highly active against the W2 clone. usda.gov These findings highlight that rational drug design can successfully yield 4-aminoquinoline derivatives that are effective against resistant malaria. nih.govasm.orgnih.gov

Table 2: In Vitro Antiplasmodial Activity of Selected 4-Aminoquinoline Derivatives against Chloroquine-Resistant P. falciparum Strains

| Compound/Derivative Type | Strain(s) | IC50 (nM) | Reference(s) |

|---|---|---|---|

| Side-chain modified 4-aminoquinolines | K1 | More potent than CQ | nih.gov |

| New 4-aminoquinolines (non-toxic metabolite design) | CQR | Low nanomolar | plos.org |

| Cyclen analogue of chloroquine (Compound 4) | W2 | 19.2 | usda.gov |

| 4-aminoquinoline-pyrano[2,3-c]pyrazole hybrid (4b) | K1 | 20 | nih.gov |

| 4-aminoquinoline-statine compounds | W2 | Potent inhibition reported | daneshyari.com |

Antileishmanial Activity

The therapeutic potential of 4-aminoquinoline derivatives extends to other protozoan parasites, including Leishmania. A series of these compounds demonstrated stronger activity against the intracellular amastigote form of Leishmania amazonensis than against the promastigote form, and notably, without cytotoxicity to host macrophages. nih.gov One particular derivative, AMQ-j, showed potent activity against both promastigotes and amastigotes of L. amazonensis. nih.gov The mechanism of action for this compound appears to involve the induction of mitochondrial dysfunction and the production of reactive oxygen species (ROS) in the parasite. nih.gov

Further studies on novel 4-amino-7-chloroquinoline-based compounds have revealed significant leishmanicidal activity against Leishmania infantum, with IC50 values below 1 µM for both promastigote and intracellular amastigote forms. nih.gov The lead compound in this series was found to disrupt the parasite's energy metabolism by decreasing intracellular ATP levels, causing mitochondrial depolarization, and increasing ROS production. nih.gov Additionally, a cyclen 4-aminoquinoline analogue has shown potent in vitro inhibitory activity against Leishmania donovani promastigotes. usda.gov

Table 3: In Vitro Antileishmanial Activity of Selected 4-Aminoquinoline Derivatives

| Compound/Derivative Type | Leishmania Species | Form | IC50 | Reference(s) |

|---|---|---|---|---|

| AMQ-j | L. amazonensis | Promastigotes | 5.9 µg/mL | nih.gov |

| AMQ-j | L. amazonensis | Amastigotes | 2.4 µg/mL | nih.gov |

| 4-amino-7-chloroquinoline-based compounds | L. infantum | Promastigotes & Amastigotes | < 1 µM | nih.gov |

| Cyclen 4-aminoquinoline analogue | L. donovani | Promastigotes | 7.1 µM | usda.gov |

Antifungal Activity

Recent investigations have uncovered the potential of 4-aminoquinoline derivatives as antifungal agents, particularly against Candida albicans. Long-chain 4-aminoquinolines have been identified as a new class of anti-virulence agents that can effectively inhibit the filamentation of C. albicans, a key factor in its pathogenicity. nih.govnih.gov These compounds were shown to prevent filament formation under various conditions and in a zebrafish model of candidiasis. nih.govnih.gov

Moreover, these derivatives exhibited significant activity against C. albicans biofilms. nih.govnih.gov The combination of these long-chain 4-aminoquinolines with the conventional antifungal drug nystatin (B1677061) resulted in a synergistic effect, leading to a higher survival rate in infected embryos. nih.govnih.gov Other research has shown that certain halo-substituted 8-(4-aminobutyloxy)quinolines display significant antifungal activity against a range of fungi and yeasts, including C. albicans, with potency similar to established antifungal drugs. nih.gov Quinoline (B57606) derivatives linked to a chalcone (B49325) moiety have also shown good inhibitory activity against C. albicans, especially when combined with fluconazole. nih.gov

Table 4: In Vitro Antifungal Activity of Selected 4-Aminoquinoline Derivatives

| Compound/Derivative Type | Fungal Species | Activity | Reference(s) |

|---|---|---|---|

| Long-chain 4-aminoquinolines | Candida albicans | Inhibition of filamentation and biofilm | nih.govnih.gov |

| Halo-substituted 8-(4-aminobutyloxy)quinolines | Candida albicans, Rhodotorula bogoriensis, Aspergillus flavus, Fusarium solani | Significant antifungal activity | nih.gov |

| Quinoline-chalcone hybrids (with Fluconazole) | Candida albicans | Good inhibitory activity | nih.gov |

Antibacterial Efficacy

The antibacterial potential of 4-aminoquinoline derivatives has also been explored, with promising results against clinically important bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Streptococcus pyogenes. mdpi.com A microwave-assisted synthesis of a series of 4-aminoquinoline derivatives yielded compounds with low-to-moderate antibacterial activity. mdpi.com Notably, 6-chlorocyclopentaquinolinamine demonstrated potent inhibition of MRSA, while 2-fluorocycloheptaquinolinamine was active against S. pyogenes. mdpi.com Docking studies suggest that these compounds interact with Penicillin Binding Protein 2a (PBP2a), a key protein in MRSA resistance. mdpi.com

Other research has focused on developing inhibitors of dihydrofolate reductase (DHFR), a critical enzyme for bacterial survival. nih.gov Optimized propargyl-linked antifolates based on a quinoline-like scaffold have shown potent antibacterial activity against both MRSA and S. pyogenes at low MIC values, with minimal toxicity to mammalian cells. nih.gov Additionally, a quinoxaline (B1680401) derivative, a related heterocyclic compound, has demonstrated promising efficacy against MRSA, with MIC values comparable to vancomycin. nih.gov

Table 5: In Vitro Antibacterial Activity of Selected 4-Aminoquinoline and Related Derivatives

| Compound/Derivative Type | Bacterial Species | Activity/Target | MIC | Reference(s) |

|---|---|---|---|---|

| 6-chlorocyclopentaquinolinamine | MRSA | PBP2a inhibition | 0.125 mM | mdpi.com |

| 2-fluorocycloheptaquinolinamine | S. pyogenes | PBP2a inhibition | 0.25 mM | mdpi.com |

| Propargyl-linked antifolates | MRSA, S. pyogenes | DHFR inhibition | < 0.1 µg/mL | nih.gov |

| Quinoxaline derivative | MRSA | - | 1–4 µg/mL | nih.gov |

Anticancer and Anti-Proliferative Activity

The 4-aminoquinoline scaffold is a key component in the development of new anticancer agents. westminster.ac.uk Research has demonstrated that derivatives of this compound exhibit potent cytotoxic activities against a variety of cancer cell lines, including those of the breast, lung, colon, prostate, and liver. researchgate.net

In an effort to create safer and more effective anticancer drugs, a series of 4-aminoquinoline derived sulfonyl analogs were synthesized and tested. nih.gov Among these, the compound 7-chloro-4-(4-(2,4-dinitrophenylsulfonyl)piperazin-1-yl)quinoline, also known as compound 13 or VR23, was identified as a particularly promising candidate. nih.gov It proved effective against a wide range of cancer types in the NCI-60 cancer panel screening. nih.gov A significant finding was that compound 13 required substantially lower doses to achieve the same half-maximal inhibitory concentration (IC50) against cancer cells compared to non-cancer cells, suggesting a degree of selective toxicity. nih.gov Mechanistic studies revealed that this compound induces the formation of multiple centrosomes in cancer cells, leading to cell cycle arrest and eventual cell death through apoptosis. nih.gov

Another study focused on 4-piperazinylquinoline derivatives incorporating a thiourea (B124793) scaffold. researchgate.net The compound (4-(7-chloro-quinolin-4-yl)-piperazine-1-carbothioic acid (2-morpholine-4-yl-ethyl)-amide), or compound 38a, showed significant anti-proliferative activity against several breast cancer cell lines with IC50 values ranging from 3.0 to 4.6 µM. researchgate.net Notably, this compound was found to be 7 to 11 times more selective for cancer cells over non-cancerous cells. researchgate.net

Furthermore, research into combination therapies has shown that certain chloroquine analogs can enhance the efficacy of other anticancer drugs. nih.gov Specifically, the analog N′-(7-fluoro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine (compound 5) was highly effective at sensitizing breast cancer cells to killing by Akt inhibitors. nih.gov This synergistic effect is considered highly promising for developing new cancer treatment strategies with minimal side effects. nih.gov Structural analysis suggests that the 4-aminoquinoline scaffold and the dimethylamino group on the side chain are crucial for this sensitizing activity. nih.gov

| Compound/Derivative | Cancer Cell Line(s) | Key Findings |

| Compound 13 (VR23) | Breast (MDA-MB231, MDA-MB468, MCF7), various (NCI-60 panel) | Effective on a wide range of cancers; up to 17.6-fold more selective for cancer cells over non-cancer cells. Induces cell cycle arrest. nih.gov |

| Compound 38a | Breast (MDA-MB231, MDA-MB468, MCF7) | 7 to 11-fold more selective for cancer cells; IC50 values of 3.0-4.6 µM. researchgate.net |

| Compound 5 | Breast (MDA-MB468, MDA-MB231, MCF7) | Markedly sensitizes cancer cells to killing by Akt inhibitors. nih.gov |

| Amido-ester 13 & Homodimer 14 | Various solid tumor and hematological cancer cells | Demonstrated superior efficacy with GI50 values ranging from 0.7 to 8.6 µM. westminster.ac.uk |

Antiviral Activity

The 4-aminoquinoline derivatives, particularly chloroquine (CQ) and hydroxychloroquine (B89500) (HCQ), have been investigated for their antiviral properties. nih.gov These compounds have demonstrated antiviral effects in cell culture and animal models against several viruses. nih.gov For instance, chloroquine has reported antiviral activity against the causative agents of Severe Acute Respiratory Syndrome (SARS) and HIV-1. nih.gov

More recently, during the COVID-19 pandemic, these drugs were proposed for treatment due to their potential mechanisms of action against SARS-CoV-2. nih.gov Further research has explored novel derivatives to enhance this antiviral potential. A study on multifunctional pyrazolo[3,4-d]pyrimidine analogs of HCQ (termed HCQ-PPs) evaluated their efficacy against SARS-CoV-2. tandfonline.com The analog designated HCQ-PP-1 demonstrated the most significant activity in a CPE-inhibition assay, showing approximately 50% inhibition at a concentration of 100 µM. tandfonline.com Docking studies suggested a unique binding mode of this compound within the SARS-CoV-2 main protease (Mpro) binding pocket, indicating its potential as a lead compound for further development. tandfonline.com The broad-spectrum antiviral potential of 4-aminoquinolines continues to be an active area of research. nih.govfrontiersin.org

Evaluation in In Vivo Animal Models of Infection

Antiplasmodial Activity in Rodent Models (e.g., Plasmodium berghei, Plasmodium yoelii)

The 4-aminoquinoline scaffold has long been the foundation for antimalarial drugs. esr.ienih.gov Despite the emergence of resistance to older drugs like chloroquine, novel derivatives continue to show significant promise in preclinical rodent models of malaria. nih.govnih.gov

Two novel 4-aminoquinoline derivatives, TDR 58845 and TDR 58846, were found to be highly active against Plasmodium berghei in vivo. nih.govasm.org These compounds were able to cure BALB/c mice infected with the parasite. nih.gov Another study evaluated two series of new 4-aminoquinoline derivatives, from which four compounds (1m, 1o, 2c, and 2j) were selected for in vivo testing against P. berghei. nih.govepa.gov All four derivatives successfully cured infected BALB/c mice, with ED50 values calculated to be 2.062, 2.231, 1.431, and 1.623 mg/kg, respectively. nih.govepa.gov

Similarly, a monoquinoline (MAQ) and a bisquinoline (BAQ) analog of chloroquine were tested in mice infected with P. berghei. nih.gov Both compounds were active, with MAQ causing a 95% reduction in parasitemia at a dose of 25 mg/kg. nih.gov These findings highlight that newly synthesized 4-aminoquinolines can be effective against Plasmodium infection in vivo, representing a crucial step in the development of new treatments for multidrug-resistant malaria. nih.govepa.gov

| Compound/Derivative | Rodent Model | Parasite | Key Findings |

| TDR 58845 & TDR 58846 | BALB/c mice | Plasmodium berghei | Cured infected mice at 40 mg/kg. nih.govasm.org |

| 1m, 1o, 2c, 2j | BALB/c mice | Plasmodium berghei | Cured infected mice; ED50 values ranged from 1.431 to 2.231 mg/kg. nih.govepa.gov |

| MAQ (monoquinoline) | Mice | Plasmodium berghei | Caused a 95% reduction in parasitemia at 25 mg/kg. nih.gov |

| BAQ (bisquinoline) | Mice | Plasmodium berghei | Active in vivo at a dose of 50 mg/kg. nih.gov |

Antifungal Efficacy in Animal Models (e.g., Zebrafish model of candidiasis)

Beyond their other activities, 4-aminoquinoline derivatives have been identified as a new class of anti-virulence agents against fungal pathogens. nih.gov A recent study demonstrated that long-chain 4-aminoquinoline (4-AQ) derivatives can effectively prevent the filamentation of Candida albicans, a key virulence factor, under various conditions. nih.gov

This activity was confirmed in a zebrafish model of disseminated candidiasis. nih.gov Selected 4-AQ derivatives were shown to inhibit fungal filamentation in infected zebrafish embryos at a concentration of 1.56 µM, with no observed toxicity up to 50 µM. nih.gov A particularly striking result was seen when these derivatives were used in combination with the conventional antifungal drug nystatin. This combination therapy led to a 100% survival rate of the infected embryos and complete eradication of the C. albicans infection, a significant improvement over the 65-75% survival rate observed with nystatin alone. nih.gov These findings underscore the potential of 4-aminoquinolines to act as powerful adjuncts to existing antifungal treatments, enhancing their efficacy in a living organism. nih.gov

Other Preclinical Pharmacological Investigations

Anti-inflammatory Properties

The 4-aminoquinoline core is also associated with significant anti-inflammatory effects. nih.govfrontiersin.org This property is well-established, with drugs like hydroxychloroquine being used to treat autoimmune diseases such as rheumatoid arthritis and systemic lupus erythematosus. researchgate.net Amodiaquine, another well-known antimalarial, is also recognized for its anti-inflammatory properties. researchgate.net

Research into novel derivatives has confirmed and expanded upon these findings. A study investigating a series of newly synthesized 4-aminoquinolines found that all the tested compounds exhibited both acute and chronic anti-inflammatory effects in various pharmacological models. nih.gov The derivatives labeled BAQ and 7-CF3-MAQ showed particularly marked activity. nih.gov The established and continued discovery of anti-inflammatory properties within this chemical class suggests their potential for treating a range of inflammatory conditions. westminster.ac.uknih.gov

Antianalgesic Properties

The 4-aminoquinoline core is recognized as a versatile scaffold in medicinal chemistry, with various derivatives exhibiting a wide range of biological activities, including antianalgesic effects. nih.govfrontiersin.org Research has indicated that certain compounds within the 4-aminoquinoline family possess analgesic properties. frontiersin.org For instance, drugs like glafenine (B1671574) and floctafenine, which are based on the 4-aminoquinoline structure, have been used as anti-inflammatory and analgesic agents. frontiersin.org The development of novel nociceptin (B549756) antagonists based on the 4-aminoquinoline framework further highlights the potential of this chemical class in pain management. nih.gov

Anti-Alzheimer's Investigations

The multifactorial nature of Alzheimer's disease (AD) has driven research towards multi-targeted directed ligands, and 4-aminoquinoline derivatives have emerged as a promising class of compounds. nih.govresearchgate.net The primary strategy involves the inhibition of cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are key enzymes in the cholinergic hypothesis of AD. nih.govnih.gov

Numerous studies have synthesized and evaluated various 4-aminoquinoline derivatives for their cholinesterase inhibitory activity. These investigations have revealed that the 4-aminoquinoline scaffold is a potent core for designing AChE inhibitors. nih.gov For example, a series of 4-aminoquinolines bearing an adamantane (B196018) moiety were found to be very potent inhibitors of both AChE and BChE. nih.gov Similarly, new 4-aminoquinoline derivatives with a hydroxamic acid terminal have demonstrated significant inhibitory activity against both enzymes. nih.gov

The table below summarizes the cholinesterase inhibitory activity of selected 4-aminoquinoline derivatives from preclinical studies.

| Compound ID | Target Enzyme | IC₅₀ (µM) | Reference |

| 7r | Acetylcholinesterase (AChE) | 0.41 | nih.gov |

| 7f | Butyrylcholinesterase (BChE) | 1.06 | nih.gov |

| Compound 5 | Butyrylcholinesterase (BChE) | - | nih.gov |

IC₅₀ (half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A lower IC₅₀ value indicates greater potency. For Compound 5, the study noted it was 12 and 26 times more potent as a BChE inhibitor than galantamine and donepezil, respectively, but a specific IC₅₀ value was not provided in the excerpt. nih.gov

Antitubercular Activity

The 4-aminoquinoline scaffold has also been explored for its potential against Mycobacterium tuberculosis, the causative agent of tuberculosis. nih.govfrontiersin.org Research in this area has led to the identification of novel 4-anilinoquinolines and 4-anilinoquinazolines as inhibitors of M. tuberculosis. nih.gov

Screening of focused libraries of these compounds has identified key structural features important for anti-tuberculosis activity, such as the presence of a benzyloxy aniline (B41778) and a 6,7-dimethoxy quinoline ring. nih.gov These studies have yielded compounds with high potency, demonstrating the potential of the 4-aminoquinoline core in the development of new antitubercular agents.

The table below presents the antitubercular activity of a representative 4-anilinoquinoline derivative.

| Compound ID | Target | MIC₉₀ (µM) | Reference |

| 34 | Mycobacterium tuberculosis | 0.63-1.25 | nih.gov |

MIC₉₀ (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of 90% of isolates of a microorganism.

Structure Activity Relationship Sar Studies and Molecular Design Principles

Impact of Quinoline (B57606) Ring Substitutions on Biological Activity (e.g., 7-position)

The quinoline ring is a primary site for modifications that significantly alter a compound's antimalarial potency. The substituent at the 7-position is particularly crucial.

Key Research Findings:

Electron-Withdrawing Groups are Essential: A consensus in medicinal chemistry is that an electron-withdrawing group at the 7-position is vital for high antimalarial activity. youtube.comesr.ie The most common and effective substituent is a chlorine (Cl) atom, as seen in chloroquine (B1663885). youtube.comacs.org This feature is believed to enhance the compound's ability to inhibit hemozoin formation, a critical process for the parasite's survival. esr.ieyoutube.com Replacing the 7-chloro group with an electron-donating group, like a methyl group, results in a complete loss of activity. youtube.com

Halogen Identity Matters: Studies comparing different halogens at the 7-position have shown that iodo (I) and bromo (Br) substituents can be as effective as chloro (Cl) against both chloroquine-susceptible and -resistant strains of Plasmodium falciparum. nih.gov However, 7-fluoro (F) and 7-trifluoromethyl (CF3) derivatives are generally less active, particularly against resistant strains. nih.gov

Other Positions: Substitutions at other positions on the quinoline ring are generally detrimental. Adding a methyl group at the C-3 position decreases activity, and any substitution at the C-8 position abolishes it entirely. youtube.com The C-5 and C-6 positions must also be left unsubstituted for optimal activity. youtube.com

Increased Bulk and Hydrophobicity: Some research suggests that replacing the quinoline ring system with a larger acridine (B1665455) ring, or adding a phenylether substituent at the 7-position, can improve potency against multi-drug resistant strains, indicating that increased bulk or hydrophobicity might be advantageous in certain contexts. nih.gov

The following table summarizes the impact of various substituents at the 7-position on the antimalarial activity of 4-aminoquinoline (B48711) analogs.

| 7-Position Substituent | Effect on Activity | Reference(s) |

| -Cl, -Br, -I | Essential for high activity | nih.govnih.gov |

| -F, -CF3 | Less active, especially against resistant strains | nih.gov |

| -OCH3 (Methoxy) | Inactive | nih.gov |

| -CH3 (Methyl) | Loss of activity | youtube.com |

| -H | Inactive (lacks β-hematin inhibition) | acs.org |

| -NO2 | Reduced activity | acs.orgnih.gov |

| -PhO (Phenoxy) | High potency in specific contexts | nih.gov |

Role of the Aminoalkyl Side Chain Length and Composition

The flexible side chain connecting the quinoline ring to the terminal amine group is a key modulator of activity, especially in overcoming drug resistance. ucsf.edu For 4-(4-Aminobut-1-yl)aminoquinoline, this is a four-carbon (butyl) chain.

Key Research Findings:

Optimal Length for Activity: The length of the diaminoalkane side chain is critical. An optimal length of two to five carbons between the two nitrogen atoms is considered essential for potent antimalarial activity. youtube.comyoutube.com

Circumventing Resistance: A pivotal finding is that compounds with side chains that are either shorter (≤3 carbons) or longer (≥10 carbons) than the five-carbon chain of chloroquine often exhibit significant activity against chloroquine-resistant parasite strains. nih.govnih.govnih.govasm.org This suggests that the resistance mechanism is specifically adapted to the geometry of chloroquine's side chain.

Incorporating Aromatic Rings: Introducing an aromatic ring into the side chain, as seen in the drug amodiaquine (B18356), can reduce toxicity while maintaining activity. youtube.comesr.ie However, this can also introduce liabilities, such as the potential for bioactivation into toxic metabolites. esr.ie

Branching: Branching of the side chain has been shown to be detrimental to activity against chloroquine-resistant strains in some studies. nih.gov

The table below illustrates how side chain length affects activity against chloroquine-resistant P. falciparum.

| Side Chain Length (Carbons) | Activity against CQ-Resistant Strains | Reference(s) |

| ≤ 3 | Often Active | nih.govasm.org |

| 4-5 (e.g., Chloroquine) | Often Inactive (Resistant) | youtube.comnih.gov |

| ≥ 10 | Often Active | nih.govasm.org |

Influence of Terminal Amine Functionality and Basicity

The terminal amine group at the end of the alkyl chain is essential for the drug's mechanism of action.

Key Research Findings:

Accumulation in the Food Vacuole: The basicity of the side chain is crucial for the drug's accumulation in the acidic food vacuole of the parasite, which is the primary site of action. nih.govnih.gov The amine groups become protonated in this acidic environment, trapping the drug inside. researchgate.net

Protonatable Nitrogens: For activity against both susceptible and resistant parasites, two protonatable nitrogen atoms are required: one in the quinoline ring (at position 1) and the second at the distal end of the side chain. nih.govasm.org

Basicity (pKa) and Activity: The pKa values of the quinoline nitrogen and the terminal amine are influenced by substituents on the quinoline ring. Electron-withdrawing groups at the 7-position lower the pKa of both nitrogens. acs.orgnih.gov This modulation of basicity directly affects the degree of drug accumulation (pH trapping) and, consequently, antimalarial activity. acs.orgresearchgate.net

Substitution on the Amine: The nature of the alkyl groups on the terminal tertiary amine is important for optimal activity. In chloroquine, the two ethyl groups are considered optimal. youtube.com Altering these substitutions is a key strategy in developing new analogs. nih.gov Introducing a hydroxyl group on one of the N-alkyl substituents can reduce toxicity. youtube.com

Stereochemical Considerations in SAR

Stereochemistry, the three-dimensional arrangement of atoms, can play a significant role in the biological activity of 4-aminoquinoline derivatives, particularly when chiral centers are introduced into the side chain.

Key Research Findings:

Chirally Defined Side Chains: The use of amino acids to create chirally defined side chains allows for a detailed exploration of how stereochemistry impacts activity. asm.org This approach helps to understand the role of hydrophobic substitution at the chiral center. asm.org

Toxicity Differences: For 4-aminoquinolines, the dextrorotatory (d)-isomer is often reported to be less toxic than the levorotatory (l)-isomer. youtube.com

Cyclohexane-based Hybrids: In studies of bisquinoline hybrids linked by a cyclohexane-1,2-diamine bridge, the stereochemistry of the bridge was found to be important. The (±)-trans, 1R,2R-(−), and 1S,2S-(+) isomers of N¹,N²-bis(7-chloroquinolin-4-yl)cyclohexane-1,2-diamine all showed potent activity, highlighting the influence of the spatial arrangement of the two quinoline rings. oup.com

Design of Molecular Hybrids and Dual-Targeting Agents

A modern strategy in drug design is to create molecular hybrids, where the 4-aminoquinoline scaffold is covalently linked to another pharmacophore. rsc.orgresearchgate.net This approach aims to create agents with dual mechanisms of action, potentially increasing efficacy and overcoming resistance. nih.gov

Key Research Findings:

Combining Pharmacophores: The 4-aminoquinoline core, which typically targets the parasite's heme detoxification pathway, has been linked to various other functional units. nih.govwestminster.ac.uk

Purine (B94841) Hybrids: Hybrids combining a 4-aminoquinoline with a purine moiety have been designed to simultaneously target heme detoxification and the plasmodial HG(X)PRT enzyme. Some of these hybrids showed significantly better activity against resistant strains than chloroquine. nih.gov

Aminopyrimidine Hybrids: Linking the 7-chloro-4-aminoquinoline unit with an aminopyrimidine moiety has produced hybrid agents that are thought to target both heme and parasite DNA, showing potent activity against resistant strains. nih.gov

Other Hybrids: A wide variety of heterocyclic moieties have been hybridized with the 4-aminoquinoline scaffold, including imidazole, piperazine, and thiazolidinone, to create novel agents with potential applications against malaria and other diseases. researchgate.netwestminster.ac.uk

Strategies for Circumventing Drug Resistance Mechanisms (e.g., PfCRT modulators)

The primary mechanism of chloroquine resistance in P. falciparum involves mutations in the P. falciparum chloroquine resistance transporter (PfCRT) protein. nih.govnih.gov This mutated transporter actively effluxes the drug from its site of action in the parasite's digestive vacuole. researchgate.net

Key Research Findings:

Altering Side Chain Structure: As mentioned in section 5.2, modifying the side chain length is a key strategy to evade recognition by the mutant PfCRT transporter. nih.govnih.gov Compounds with shorter or longer side chains than chloroquine are often not efficiently exported, thus restoring activity. nih.gov

PfCRT as a Target: Some 4-aminoquinoline analogs are not simply designed to evade PfCRT but to interact with it. Certain compounds may act as modulators of the transporter. nih.govasm.org Several 4-aminoquinolines maintain their activity against both CQ-sensitive and CQ-resistant parasites, suggesting they are not recognized and exported by mutant PfCRT. malariaworld.org

Hybrids with Resistance Reversal Agents: A sophisticated approach involves creating hybrid molecules that combine the 4-aminoquinoline pharmacophore with a known PfCRT reversal agent. researchgate.net The goal is for one part of the molecule to inhibit the resistance mechanism while the other part exerts its primary antimalarial effect.

Impact of PfCRT Mutations: The specific mutations within the PfCRT protein can differentially affect parasite susceptibility to various 4-aminoquinolines, creating complex cross-resistance profiles. nih.govmalariaworld.org Understanding how novel analogs interact with different PfCRT variants is crucial for developing broadly effective drugs. malariaworld.orgresearchgate.net

Computational Chemistry and in Silico Modeling in 4 Aminoquinoline Research

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand and predict the interactions between a ligand and a protein at the atomic level.

A crucial mechanism of action for 4-aminoquinoline-based antimalarial drugs involves their interaction with heme (ferriprotoporphyrin IX), a toxic byproduct of hemoglobin digestion by the malaria parasite. The accumulation of heme is lethal to the parasite, which it normally detoxifies by polymerizing it into hemozoin. 4-Aminoquinolines are thought to inhibit this polymerization process by forming a complex with heme, thereby increasing the concentration of toxic free heme. nih.gov

Molecular docking studies have been instrumental in elucidating the nature of these ligand-heme interactions. These simulations often reveal that the quinoline (B57606) ring of the 4-aminoquinoline (B48711) derivative engages in π-π stacking interactions with the porphyrin ring of heme. nih.gov For instance, studies on various 4-aminoquinoline derivatives have demonstrated that their binding to heme is a key factor in their antiprotozoal activity. nih.govresearchgate.net

In one study, the interaction of a 4-aminoquinoline derivative, compound 1g, with hemin (B1673052) (the oxidized form of heme) was shown to prevent heme peroxidation, a process that would otherwise degrade the heme. nih.gov This protective effect was more pronounced at an acidic pH, which is relevant to the acidic food vacuole of the Plasmodium parasite where heme detoxification occurs. nih.gov The study found that at a concentration of 100 μM, compound 1g provided up to 91.8% protection against heme peroxidation. nih.gov

The table below summarizes the protective effect of compound 1g on heme peroxidation at different concentrations and pH levels.

Beyond heme, 4-aminoquinolines can also interact with specific protein targets. Molecular docking has been employed to investigate these interactions, providing insights into potential mechanisms of action and resistance.

PfDHFR (Plasmodium falciparum Dihydrofolate Reductase):

Plasmodium falciparum dihydrofolate reductase (PfDHFR) is a crucial enzyme in the folate biosynthesis pathway of the malaria parasite and a well-established drug target. Molecular docking studies have explored the binding of 4-aminoquinoline derivatives to PfDHFR. For example, docking studies of various quinolinyl chalcones with PfDHFR have identified key interactions with amino acid residues such as LEU46, LEU164, PHE58, ASP54, TRY170, VAL195, ASN108, CYS15, and SER111. researchgate.net The quinolinyl nitrogen has been observed to form hydrogen bonds with ASN108. researchgate.net

PBP2a (Penicillin-Binding Protein 2a):

Penicillin-binding protein 2a (PBP2a) is a key enzyme responsible for methicillin (B1676495) resistance in Staphylococcus aureus (MRSA). nih.gov While 4-aminoquinolines are not typically associated with antibacterial activity against MRSA, computational studies can explore potential interactions. Molecular docking could be used to predict if "4-(4-Aminobut-1-yl)aminoquinoline" or its analogs have any affinity for the binding site of PBP2a, which could suggest novel therapeutic applications or off-target effects. The binding of ligands to PBP2a can be influenced by mutations in the protein, which can lead to high-level resistance to antibiotics like ceftaroline. nih.gov

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a more dynamic picture of the interactions between a ligand and its target over time. nih.gov These simulations can reveal the stability of the ligand-target complex, conformational changes in the protein upon ligand binding, and the role of solvent molecules in the interaction.

In the context of 4-aminoquinoline research, MD simulations have been used to study the stability of ligand-protein complexes, such as those with PfDHFR. nih.gov By simulating the behavior of the complex over nanoseconds, researchers can assess the durability of the interactions predicted by molecular docking and gain a deeper understanding of the binding thermodynamics.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This allows for the prediction of the activity of new, unsynthesized compounds.

Several QSAR studies have been conducted on 4-aminoquinoline derivatives to understand the structural features that contribute to their antimalarial activity. nih.govresearchgate.netnih.gov These studies have identified various physicochemical and structural descriptors that correlate with activity. For example, one study found a strong correlation between the antimalarial activity of 4-aminoquinolines and the presence or absence of nitrogen and oxygen atoms at a specific topological distance. nih.gov Another study developed a 3D-QSAR model for 4-aminoquinoline-1,3,5-triazines as PfDHFR inhibitors, which yielded a model with good predictive power (R² = 0.881 and Q² = 0.773). ugm.ac.id

The table below presents the statistical results from a 2D-QSAR and CoMFA model for a series of 7-substituted-4-aminoquinoline derivatives. nih.gov

Predictive Pharmacokinetic (PK) Modeling (e.g., Oral Bioavailability, Half-life)

Predictive pharmacokinetic (PK) modeling uses computational approaches to estimate how a drug will be absorbed, distributed, metabolized, and excreted (ADME) by the body. amegroups.org This is a critical step in drug discovery, as poor PK properties are a major cause of clinical trial failures. nih.gov

For 4-aminoquinoline derivatives, in silico models have been used to predict key PK parameters such as oral bioavailability and half-life. nih.gov These models can help to prioritize compounds with favorable PK profiles for further development. For example, a study on new 4-aminoquinoline molecules identified two lead compounds, 4 and 18, with promising in vitro efficacy and desirable pharmacokinetic profiles in mice, including biological half-lives and plasma exposure values similar to or higher than chloroquine (B1663885). nih.gov Physiologically based pharmacokinetic (PBPK) models can also be used to predict the pharmacokinetic characteristics in humans based on preclinical data. mdpi.comfrontiersin.org

In Silico Toxicity Prediction (e.g., Mutagenicity)

In silico toxicity prediction methods are used to assess the potential toxicity of a compound early in the drug discovery process, reducing the need for extensive animal testing. nih.gov These methods can predict various toxicity endpoints, including mutagenicity, carcinogenicity, and organ-specific toxicity. uad.ac.idresearchgate.net

For 4-aminoquinolines, in silico toxicity prediction is particularly important given that some compounds in this class, like chloroquine, are known to have weak mutagenic properties. nih.gov Predictive models, such as those based on the Ames test for mutagenicity, can be used to screen new derivatives for potential genotoxicity. nih.gov For instance, a study on a series of 4-aminoquinoline compounds included an Ames assay to evaluate their mutagenicity. nih.gov

Compound Names Mentioned

Conformational Analysis and Binding Mode Prediction

Understanding the three-dimensional structure of a molecule and how it interacts with its biological target is fundamental to drug design. Conformational analysis and binding mode prediction are computational techniques that address these aspects directly, providing a virtual window into the molecular interactions that drive therapeutic effects.

Binding Mode Prediction , often achieved through molecular docking simulations, predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. researchgate.net This technique is crucial for elucidating the mechanism of action. For antimalarial 4-aminoquinolines, a primary target is heme within the parasite's food vacuole. researchgate.net Docking studies have shown that the quinoline ring of these compounds engages in π-stacking interactions with the porphyrin ring of heme, which is believed to inhibit the detoxification of heme into hemozoin, leading to parasite death. researchgate.net

Beyond the antimalarial context, 4-aminoquinoline derivatives have been studied for other therapeutic purposes, and docking studies have been instrumental in identifying their binding modes in different targets. For instance, in studies targeting cysteine proteases like cruzain, docking analyses have suggested that the quinolinyl moiety of 4-aminoquinoline analogs buries itself into a specific subsite of the enzyme. researchgate.net Similarly, when investigating their effects on adrenoceptors, docking simulations have revealed specific hydrogen bonds and π-π interactions with key residues in the receptor's binding pocket. nih.gov Molecular dynamics simulations further complement these findings by assessing the stability of the predicted binding poses over time. nih.gov

The insights gained from these computational studies are summarized in the following tables, which detail key molecular descriptors from QSAR models and the predicted binding interactions of 4-aminoquinoline derivatives with their biological targets.

Table 1: Key Molecular Descriptors in 4-Aminoquinoline QSAR Models

This table presents molecular descriptors that have been identified as significant in various QSAR studies for predicting the biological activity of 4-aminoquinoline derivatives.

| Descriptor Type | Descriptor Example | Significance in Model | Research Context |

| Hydrophilic Properties | LogP (Partition Coefficient) | Crucial for predicting activity against chloroquine-sensitive parasite strains, related to accumulation in the food vacuole. nih.gov | Antimalarial Activity nih.govasianpubs.org |

| Electronic Properties | Dipole Moment (DM) | Influences the electronic interactions between the drug and its target. asianpubs.org | Antimalarial Activity asianpubs.org |

| Electronic Properties | Hammett Constant (σ) | The electron-withdrawing capacity of substituents at the 7-position correlates with β-hematin inhibitory activity. nih.govresearchgate.net | Antimalarial Activity nih.govresearchgate.net |

| Steric Properties | Molar Refractivity (MR) | Represents the volume occupied by the molecule or a substituent, influencing the fit within the binding site. asianpubs.org | Antimalarial Activity asianpubs.org |

| Topological Properties | Molecular Connectivity Indices | Describe the size, shape, and degree of branching of a molecule, impacting its interaction with the target. | Antimalarial Activity imist.maresearchgate.net |

Table 2: Predicted Binding Interactions of 4-Aminoquinoline Derivatives from Docking Studies

This table details the specific interactions and binding energies predicted by molecular docking for 4-aminoquinoline compounds with various biological targets.

| Compound Class | Biological Target | Key Interacting Residues | Predicted Interaction Types | Predicted Binding Energy |

| 4-Aminoquinoline Monomer | α2A-Adrenoceptor | D113, W387 | Hydrogen Bond, π-π Stacking | -111.69 kJ/mol nih.gov |

| Homobivalent 4-Aminoquinolines (e.g., C10) | α2A-Adrenoceptor | W99, C106 | π-π Stacking, Hydrogen Bond | -289.70 kJ/mol nih.gov |

| 7-Chloro-4-aminoquinoline Analogs | Cruzain (Cysteine Protease) | Glu208, Cys25 | The quinolinyl moiety is directed toward the S2 subsite near Glu208. | Not specified researchgate.net |